5,8-Dimethyl-2-(4-methyl-benzyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,6]naphthyridin-10-one
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Overview
Description
5,8-Dimethyl-2-(4-methyl-benzyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,6]naphthyridin-10-one is a complex organic compound belonging to the naphthyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethyl-2-(4-methyl-benzyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,6]naphthyridin-10-one typically involves multi-step organic reactions. One common method includes the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . The reaction conditions often require elevated temperatures and the presence of a base to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent-free reactions and microwave-assisted synthesis are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethyl-2-(4-methyl-benzyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,6]naphthyridin-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogenated or alkylated derivatives .
Scientific Research Applications
5,8-Dimethyl-2-(4-methyl-benzyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,6]naphthyridin-10-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 5,8-Dimethyl-2-(4-methyl-benzyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,6]naphthyridin-10-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Known for their diverse pharmacological properties, indole derivatives also show similarities in their biological applications.
Uniqueness
5,8-Dimethyl-2-(4-methyl-benzyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,6]naphthyridin-10-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,8-dimethyl-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-15-4-7-17(8-5-15)13-24-11-10-21-19(14-24)22(25)18-12-16(2)6-9-20(18)23(21)3/h4-9,12H,10-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWYJBQTLDZBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)C4=C(N3C)C=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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